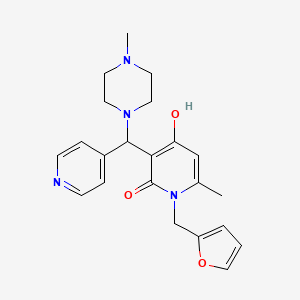
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. The related research indicates that derivatives of the furo[3,2-c]pyridine ring system have been synthesized and studied for their antipsychotic activity, showing significant activity in various behavioral assays and receptor affinity profiles .
Synthesis Analysis
The synthesis of related furopyridine derivatives has been explored in the literature. For instance, 2-amino or 2-hydrazino derivatives of pyridine were obtained through amination or hydrazination of a chloro-cyano-methoxy-methylpyridine precursor. Subsequent acid hydrolysis led to heterocyclization, forming furo[3,4-c]pyridines, which could be further modified to produce 4-arylamino derivatives . This suggests a multi-step synthetic route involving halogenation, amination, and cyclization reactions that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups and heterocyclic rings, such as the furan ring, piperazine, and pyridinone moieties. These structural features are known to contribute to the biological activity of the molecule. The presence of a furan ring, in particular, is a common feature in compounds with antipsychotic activity, as it is part of the pharmacophore that interacts with neurotransmitter receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the nitrogen atoms in the piperazine and pyridine rings, as well as the potential for electrophilic substitution on the furan ring. The oxiranylmethyl group in related compounds has been shown to undergo ring-opening reactions with heterocyclic amines, leading to various substituted products . This indicates that the compound may also participate in similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest it would exhibit properties typical of aromatic heterocycles. These might include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the hydroxy and amine groups, and the likelihood of exhibiting fluorescence or UV-visible absorbance due to the conjugated system. The antibacterial and antifungal activities of related Mannich base derivatives also suggest that the compound could have similar biological properties .
科学的研究の応用
Inhibition of PKCtheta
One of the key areas of research involving compounds related to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is the development of PKCtheta inhibitors. C-5 substituted heteroaryl 3-pyridinecarbonitriles, including analogs with furan substituents, have been identified as potent inhibitors of PKCtheta. These compounds, characterized by their 3-pyridinecarbonitrile core and various heteroaryl rings, have demonstrated significant potential in inhibiting PKCtheta with low IC50 values, indicating high potency (Subrath et al., 2009). This research points towards the therapeutic potential of these compounds in conditions where PKCtheta activity is implicated.
Neuroinflammation Imaging
Another significant application of compounds structurally similar to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is in the imaging of neuroinflammation. A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed for the noninvasive imaging of reactive microglia and disease-associated microglia. This compound can be used to study the immune environment of central nervous system malignancies and monitor potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies, offering valuable insights into the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Antiprotozoal Agents
Compounds containing furan-2-yl groups have also been investigated for their antiprotozoal properties. Specifically, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-2-yl substituents, have shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential for development as antiprotozoal agents (Ismail et al., 2004).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of derivatives related to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one. This includes the synthesis of compounds with potential analgesic properties and the exploration of their structural features through crystallography and computational investigations, contributing to the understanding of their biological activities and aiding in the development of new therapeutic agents (Karczmarzyk & Malinka, 2008).
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-14-19(27)20(22(28)26(16)15-18-4-3-13-29-18)21(17-5-7-23-8-6-17)25-11-9-24(2)10-12-25/h3-8,13-14,21,27H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZUJFILSYLBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

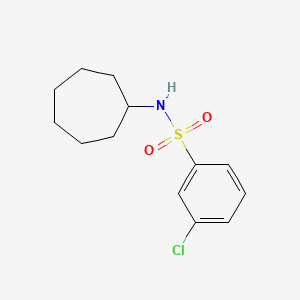
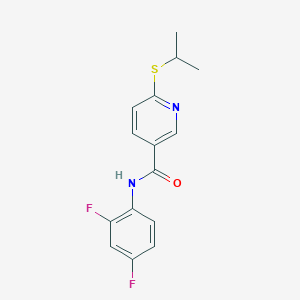
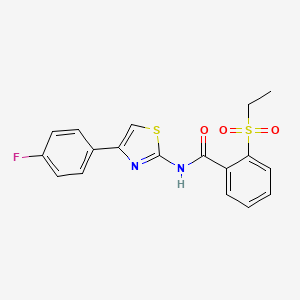
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)


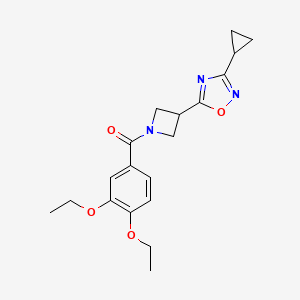
![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

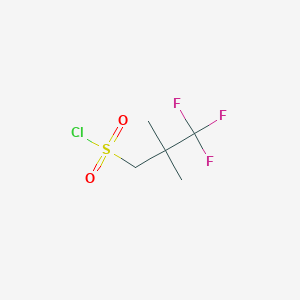
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)